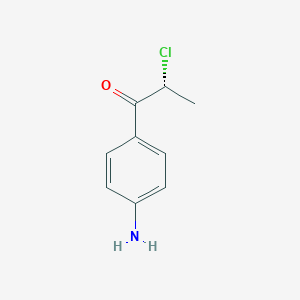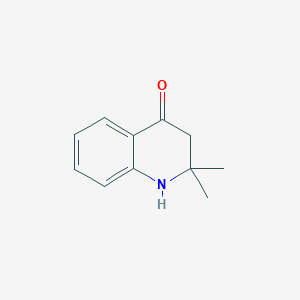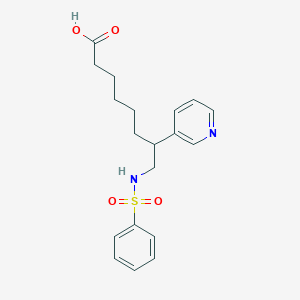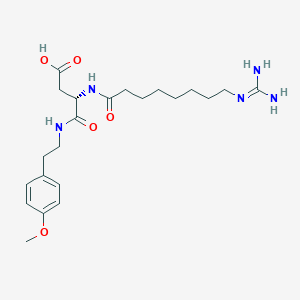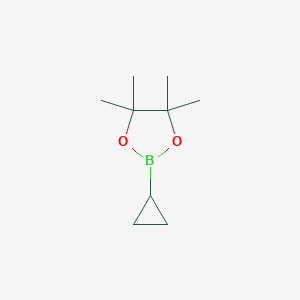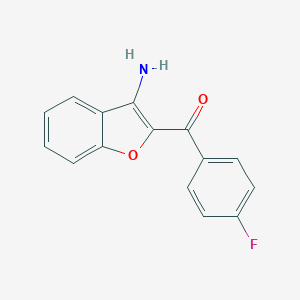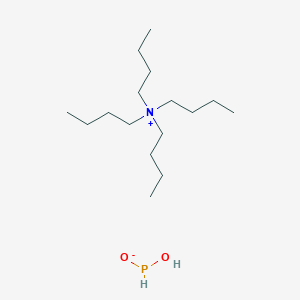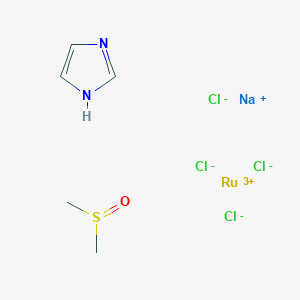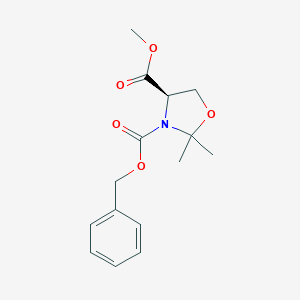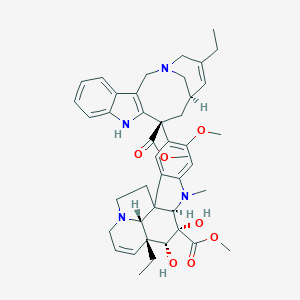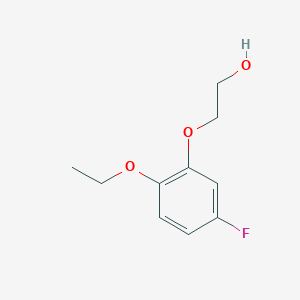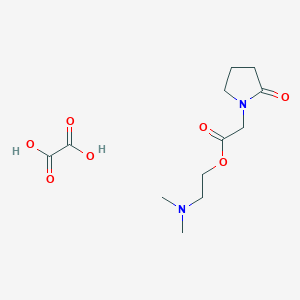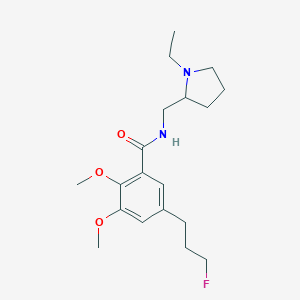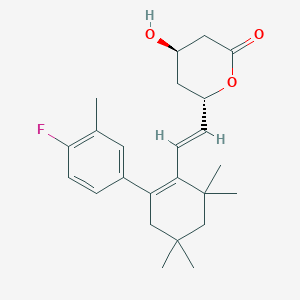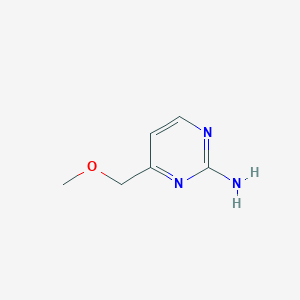
4-(Methoxymethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, characterized by the presence of a methoxymethyl group at the 4-position and an amino group at the 2-position of the pyrimidine ring.
Scientific Research Applications
4-(Methoxymethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-(Methoxymethyl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Biochemical Pathways
Given its target, it is likely that it affects pathways related to cell division and genome integrity . By inhibiting PLK4, it may disrupt the normal process of centriole duplication, which is crucial for cell division .
Pharmacokinetics
One study found that a similar compound exhibited good plasma stability and liver microsomal stability . These properties suggest that this compound may also have favorable ADME (absorption, distribution, metabolism, and excretion) properties, which could impact its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of PLK4, which can disrupt centriole duplication and potentially inhibit cancer cell proliferation . This makes it a potential candidate for anticancer therapy .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability, efficacy, and action . .
Biochemical Analysis
Biochemical Properties
4-(Methoxymethyl)pyrimidin-2-amine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication, which is significant for maintaining genome integrity . The interaction between this compound and PLK4 involves inhibition of the enzyme’s activity, which can lead to antiproliferative effects on cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antiproliferative activity against breast cancer cells by inhibiting the activity of PLK4 . This inhibition disrupts the normal cell cycle, leading to reduced cell proliferation and potential cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PLK4, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a disruption in centriole duplication and cell cycle progression, ultimately resulting in antiproliferative effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has demonstrated good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound is relatively stable and does not degrade quickly, allowing for sustained biological activity over time. Long-term effects on cellular function observed in in vitro studies include sustained inhibition of cell proliferation and potential induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant antiproliferative activity without causing toxic or adverse effects . At higher dosages, there may be threshold effects leading to toxicity and adverse reactions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound can disrupt pyrimidine biosynthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis and affecting cell proliferation and survival.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . It is likely to accumulate in specific cellular compartments where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the methoxymethyl group, making it less versatile in chemical reactions.
4-Methylpyrimidin-2-amine: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
4-(Hydroxymethyl)pyrimidin-2-amine: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.
Uniqueness: This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4-(methoxymethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRGSMUIVBCMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
